molecular formula C15H14N2 B094682 2-Phenyl-2-(pyridin-2-yl)butanenitrile CAS No. 19395-42-7

2-Phenyl-2-(pyridin-2-yl)butanenitrile

Cat. No.: B094682
CAS No.: 19395-42-7
M. Wt: 222.28 g/mol
InChI Key: CFCRCFFHVKYXFN-UHFFFAOYSA-N
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Description

2-Phenyl-2-(pyridin-2-yl)butanenitrile is an organic compound with the molecular formula C15H14N2 It is a nitrile derivative that features a phenyl group and a pyridinyl group attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(pyridin-2-yl)butanenitrile typically involves the reaction of 2-bromopyridine with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

2-Bromopyridine+PhenylacetonitrileK2CO3,DMF,heatThis compound\text{2-Bromopyridine} + \text{Phenylacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 2-Bromopyridine+PhenylacetonitrileK2​CO3​,DMF,heat​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(pyridin-2-yl)butanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitro groups under Friedel-Crafts conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-Phenyl-2-(pyridin-2-yl)butanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(pyridin-2-yl)butanenitrile depends on its specific application. In coordination chemistry, it acts as a ligand that can form complexes with metal ions, influencing their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2-(pyridin-3-yl)butanenitrile
  • 2-Phenyl-2-(pyridin-4-yl)butanenitrile
  • 2-Phenyl-2-(pyridin-2-yl)propanenitrile

Uniqueness

2-Phenyl-2-(pyridin-2-yl)butanenitrile is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in chemical behavior and applications compared to its analogs.

Properties

IUPAC Name

2-phenyl-2-pyridin-2-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-2-15(12-16,13-8-4-3-5-9-13)14-10-6-7-11-17-14/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCRCFFHVKYXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599450
Record name 2-Phenyl-2-(pyridin-2-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19395-42-7
Record name α-Ethyl-α-phenyl-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19395-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-2-(pyridin-2-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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